4-Methylquinolin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVPBUBDFWWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976132 | |
| Record name | 4-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-66-9, 84909-43-3 | |
| Record name | 2-Hydroxy-4-methylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylquinolin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-2-hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxylepidine | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057 | |
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| Record name | 4-Methylquinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylquinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218 | |
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Scientific Research Applications
Chemistry
4-Methylquinolin-2-ol serves as a building block for synthesizing more complex quinoline derivatives, which are valuable in pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential to act as catalysts in various chemical reactions.
Biology
The compound exhibits notable antimicrobial and antifungal properties:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, making it useful in infectious disease research.
- Antifungal Properties : Investigated for efficacy against fungal pathogens.
Medicine
Research focuses on its potential as an anticancer , antiviral , and anti-inflammatory agent :
- Derivatives have demonstrated promising results in preclinical studies targeting cancer cell lines such as H-460, HT-29, HepG2, and SGC-7901 .
- The compound's mechanism often involves inhibition of DNA synthesis by targeting bacterial DNA gyrase, leading to rapid bacterial death.
Industry
Utilized in the production of dyes and pigments, this compound is also employed as a catalyst in various chemical processes. Its derivatives are explored for their potential as fluorescence probes due to their photophysical properties.
Data Table: Summary of Applications
| Application Field | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in synthesis of pharmaceuticals |
| Biology | Antimicrobial and antifungal studies | Effective against various pathogens |
| Medicine | Anticancer research | Promising results in preclinical studies |
| Industry | Dye production and catalysis | Explored for fluorescence properties |
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of various this compound derivatives against cancer cell lines. Notably, compound variants exhibited IC50 values ranging from to , indicating superior activity compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound derivatives displayed significant antimicrobial activity against resistant bacterial strains. The structure–activity relationship highlighted the importance of functional groups in enhancing biological activity.
Mechanism of Action
The mechanism of action of 4-Methylquinolin-2-ol and its derivatives often involves the inhibition of key enzymes and pathways in microbial and cancer cells. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death . In cancer cells, it may interfere with cell division and induce apoptosis through various molecular pathways .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Quinoline derivatives are highly tunable, with substitutions significantly altering physicochemical and biological properties. Below is a comparative analysis of 4-methylquinolin-2-ol and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Methoxy and halogen substitutions (e.g., 7-OCH₃ in , 4-Cl in ) increase molecular weight and polarity, influencing solubility and reactivity.
- Ketone vs. hydroxyl groups: The 2-ketone moiety in 4-(1,2,3-triazol-1-yl)quinolin-2-ones facilitates hydrogen bonding, contrasting with the 2-OH group in this compound, which may limit metabolic stability.
Table 2: Inhibitory Activity Against Quinone Reductase 2 (NQO2)
| Compound | IC₅₀ (nM) | Relative Potency vs. This compound | References |
|---|---|---|---|
| This compound | >500,000 | 1× (baseline) | |
| 1-Methoxyphenazine | 31,100 | ~16× more potent | |
| Casimiroin analogue | >500,000 | Similar to baseline |
Insights :
- This compound shows negligible inhibition of NQO2, unlike 1-methoxyphenazine, which has moderate activity .
- The lack of electron-withdrawing groups or conjugated systems in this compound may explain its low potency.
Biological Activity
4-Methylquinolin-2-ol (4-MQ) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of 4-MQ, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
4-MQ is a heterocyclic aromatic compound characterized by a quinoline structure with a hydroxyl group at the 2-position and a methyl group at the 4-position. Its chemical formula is . The synthesis of 4-MQ typically involves cyclization reactions of aniline derivatives with β-dicarbonyl compounds, among other methods .
Antioxidant Activity
Research has demonstrated that derivatives of 4-MQ exhibit significant antioxidant properties. The antioxidant activity is influenced by the structural modifications of the compound. For instance, various substituents on the quinoline ring can enhance its ability to scavenge free radicals .
| Compound | Antioxidant Activity | Structural Features |
|---|---|---|
| This compound | High | Hydroxyl and methyl groups |
| Derivative A | Moderate | Additional methoxy group |
| Derivative B | Low | No hydroxyl group |
Antimicrobial Activity
4-MQ and its derivatives have shown promising antimicrobial effects against various pathogens, including bacteria and fungi. Studies indicate that these compounds can inhibit bacterial growth by disrupting DNA synthesis through interactions with bacterial DNA gyrase and topoisomerase .
Case Study: Antimicrobial Efficacy
A study evaluated the efficacy of 4-MQ against Staphylococcus aureus, revealing that it significantly reduced bacterial viability at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings .
Anticancer Activity
The anticancer potential of 4-MQ has been explored in several studies. It has been observed to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of cyclin-dependent kinases (CDKs). For example, one study reported that 4-MQ derivatives exhibited IC50 values ranging from 0.32 to 0.89 µM against various cancer cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO205 | 0.32 | Apoptosis induction |
| H460 | 0.89 | G2/M phase arrest |
| Hep3B | ~0.5 | Downregulation of CDK1 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that 4-MQ exhibits favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The compound shows good drug-likeness with minimal cardiotoxicity but potential risks for drug-drug interactions and mutagenicity . Structural modifications are being researched to enhance its pharmacological properties while minimizing side effects.
Applications in Drug Development
The versatility of 4-MQ extends to its applications as a biosensor for detecting biomolecules such as insulin and glucose due to its fluorescence properties . Additionally, ongoing research is focused on optimizing its structure to improve therapeutic efficacy against various diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methylquinolin-2-ol, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization reactions. A common approach starts with 4-methoxyaniline and ethyl acetoacetate under acidic conditions (e.g., sulfuric acid). Cyclization is followed by demethylation using hydrobromic acid to introduce the hydroxyl group. Catalyst choice (e.g., LiAlH₄ for reduction steps) and solvent selection (ethanol, dioxane) critically affect yield. Reaction temperatures above 100°C are often required for optimal ring closure .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-methylated derivatives.
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. Use SHELXL for refinement .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at C4, hydroxyl at C2). DMSO-d₆ is preferred for solubility .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What solubility and stability profiles are critical for handling this compound in laboratory settings?
- Data : Soluble in polar aprotic solvents (DMSO, ethanol) but poorly soluble in water. Stability tests show degradation under UV light or extreme pH (<3 or >10). Store at 4°C in amber vials under inert atmosphere .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives against specific molecular targets?
- Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with enzymes like cytochrome P450 or kinases. Compare binding affinities with structurally similar compounds (e.g., N-(4-methoxyphenyl)-4-methylquinolin-2-amine) .
- QSAR modeling : Train models on datasets of quinoline derivatives to correlate substituent effects (e.g., methoxy vs. methyl groups) with IC₅₀ values .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
- Case Study : Discrepancies in antioxidant activity between studies may arise from impurity profiles (e.g., residual catalysts) or assay conditions (e.g., DPPH vs. ABTS assays). Reproduce results with HPLC-purified samples and standardized protocols .
- Statistical Tools : Apply multivariate analysis to isolate variables (e.g., solvent polarity, cell line viability thresholds) contributing to divergent outcomes .
Q. How does crystallographic refinement using SHELX software improve structural insights into this compound derivatives?
- Workflow :
Data Collection : High-resolution (<1.0 Å) X-ray diffraction data.
Structure Solution : Use SHELXD for phase problem resolution via dual-space methods.
Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bond network optimization.
- Example : Applied to 4-Methyl-1-phenylquinolin-2(1H)-one, revealing planar quinoline rings critical for π-π stacking in drug design .
Comparative Analysis of Structural Analogs
| Compound Name | Structural Features | Unique Properties/Applications | Reference |
|---|---|---|---|
| N-(4-Methoxyphenyl)-4-methylquinolin-2-amine | Methoxy-phenyl substitution | Enhanced apoptosis induction in cancer cells | |
| 6-Amino-2-methylquinolin-4-ol | Amino group at C6 | Precursor for Schiff base syntheses (e.g., antitumor agents) | |
| 6-Methoxy-2-methylquinolin-4-ol | Methoxy at C6, methyl at C2 | Improved solubility for in vivo pharmacokinetics |
Methodological Recommendations
- Synthetic Optimization : Replace traditional column chromatography with preparative HPLC for purifying oxygen-sensitive intermediates .
- Bioactivity Testing : Combine in vitro assays (e.g., MTT for cytotoxicity) with zebrafish models to validate neuroprotective effects .
- Data Reproducibility : Archive raw crystallographic data (e.g., CIF files) in public repositories like CCDC for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
